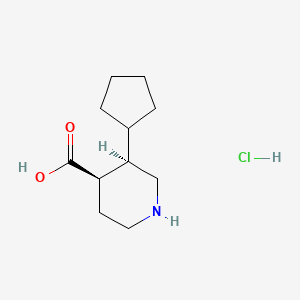

(3R,4R)-3-Cyclopentylpiperidine-4-carboxylic acid;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of piperidine, which is a widely used chemical structure in medicinal chemistry and drug design . Piperidine derivatives are known for their wide range of biological activities.

Molecular Structure Analysis

The molecular structure of piperidine derivatives generally consists of a six-membered ring containing one nitrogen atom . The 3R,4R notation indicates the configuration of the chiral centers in the molecule.Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “(3R,4R)-3-Cyclopentylpiperidine-4-carboxylic acid;hydrochloride” would depend on its specific structure. For example, a similar compound, “(3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride”, has a molecular formula of C5H12ClNO3, an average mass of 169.607 Da, and a monoisotopic mass of 169.050568 Da .Wissenschaftliche Forschungsanwendungen

Utilization in Synthesis of Chiral Compounds

Chiral Bicyclic 3-Hydroxypiperidines Synthesis

Research led by J. Wilken et al. (1997) describes the synthesis of new, chiral bicyclic 3-hydroxypiperidines from β-amino alcohols, showcasing a high diastereoselective ring expansion. This process clarifies the influence of stereogenic centers on diastereoselectivity, further contributing to the development of complex chiral piperidine derivatives. These compounds are examples of utilizing industrial waste material for synthesizing value-added chiral compounds (Wilken, Kossenjans, Saak, Haase, Pohl, Martens, 1997).

Role in Complex Molecule Construction

Synthesis of Functionalized Cycloalkene Skeletons

Xin Cong and Z. Yao (2006) have demonstrated the diastereoselective synthesis of a functionalized cyclohexene skeleton, a key component of GS4104, utilizing L-serine. This method involves ring-closing metathesis and Grignard reactions, emphasizing the versatility of starting materials and synthetic strategies in constructing complex molecules with defined stereochemistry (Cong, Yao, 2006).

Cyclodepsipeptides Synthesis

Marta Pelay-Gimeno, F. Albericio, and Judit Tulla-Puche (2016) detailed a protocol for synthesizing 'head-to-side-chain cyclodepsipeptides,' highlighting the challenge of integrating diverse functional groups into macrocyclic cores. This research underscores the importance of such compounds in pharmaceutical development due to their broad range of biological activities (Pelay-Gimeno, Albericio, Tulla-Puche, 2016).

Pyrrolizidine Alkaloids Synthesis

Takashi Matsumoto et al. (1992) conducted the synthesis of all stereoisomers of 4-carboxy-4-ethyl-3-hydroxy-2-isopropyl-4-butanolide, demonstrating the synthetic versatility in accessing complex natural product frameworks. This work contributes to the understanding of necic acid components in pyrrolizidine alkaloids, vital for studying their biological roles and potential medicinal applications (Matsumoto, Terao, Ishizuka, Usui, Nozaki, 1992).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(3R,4R)-3-cyclopentylpiperidine-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2.ClH/c13-11(14)9-5-6-12-7-10(9)8-3-1-2-4-8;/h8-10,12H,1-7H2,(H,13,14);1H/t9-,10-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHPFSVSQUINLRA-DHTOPLTISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2CNCCC2C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)[C@H]2CNCC[C@H]2C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-Chlorophenyl)-2-methoxyethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2612970.png)

![N-cyclohexyl-2-[4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2612971.png)

![(1H-benzo[d]imidazol-5-yl)(4-((4-(4-chlorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2612974.png)

![4-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine](/img/structure/B2612975.png)

![N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2612980.png)

![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2612982.png)

![N-[Cyano-(2,4-difluorophenyl)methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide](/img/structure/B2612987.png)

![2-chloro-4-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-N,N-diethylbenzamide](/img/structure/B2612992.png)